3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKUHIKIFWJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis.
Mode of Action
This compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling. The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway.
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. These pathways play significant roles in cell proliferation, migration, and survival.
Biochemical Analysis
Biochemical Properties
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency. By binding to the active site of these receptors, this compound prevents the activation of downstream signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis. Additionally, the compound significantly reduces the migration and invasion capabilities of these cells, suggesting its potential as an anti-metastatic agent. The inhibition of FGFR signaling by this compound disrupts key cellular processes, including cell cycle progression and survival pathways, leading to reduced tumor growth and spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. By blocking these pathways, the compound effectively reduces cell proliferation and survival. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways. Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of tumor growth in in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion and the expression of transport proteins. Accumulation of this compound in certain tissues may enhance its therapeutic effects but also pose risks of localized toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The localization of this compound within subcellular structures such as the endoplasmic reticulum and Golgi apparatus may also influence its interactions with other biomolecules and its overall biological activity.
Biological Activity
Overview
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS No. 1190313-03-1) is a heterocyclic compound with significant biological activity, particularly in the context of cancer research. Its molecular formula is C8H5BrN2O2, with a molecular weight of 241.04 g/mol. This compound has garnered attention due to its interaction with fibroblast growth factor receptors (FGFRs), which play crucial roles in various cellular processes, including proliferation and differentiation.
Target Interaction:
The primary biological target of this compound is FGFRs. The compound acts as an inhibitor of FGFR1, FGFR2, and FGFR3, which are implicated in numerous cancers. The inhibition occurs through binding to the tyrosine kinase domain of these receptors, disrupting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways:
Inhibition of FGFRs by this compound leads to significant alterations in cellular signaling pathways that regulate cell growth and survival. Specifically, the compound has been shown to induce apoptosis in breast cancer cell lines (4T1 cells) and inhibit their proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits breast cancer cell proliferation:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| 4T1 | 5.0 | Inhibition of proliferation |
| MDA-MB-231 | 4.5 | Induction of apoptosis |
These results indicate that the compound has promising potential as an anti-cancer agent due to its ability to target and inhibit key signaling pathways involved in tumor growth .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties due to its low molecular weight, which may enhance its bioavailability. Studies suggest that it has a good absorption profile and moderate metabolic stability, making it a suitable candidate for further development in therapeutic applications .
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on the proliferation of breast cancer cells over time. The study found that treatment with the compound led to a dose-dependent reduction in cell viability and significant induction of apoptotic markers after 48 hours of exposure.
Case Study 2: FGFR Inhibition
Another study focused on the specific inhibition of FGFR signaling pathways by this compound. Researchers utilized biochemical assays to demonstrate that treatment with this compound resulted in decreased phosphorylation levels of downstream targets associated with FGFR activation, confirming its role as a potent FGFR inhibitor.
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Preparation Methods
General Synthetic Strategies
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine derivatives generally involves:
- Construction of the fused pyrrolo-pyridine ring system.
- Introduction of the bromine substituent at the 3-position.
- Functionalization at the 7-position to introduce the carboxylic acid group.
Two main approaches are reported in the literature:
Preparation Method Based on Pyridine N-oxide Intermediates
This method, adapted from the synthesis of related pyrrolo[3,2-c]pyridine derivatives, involves the following key steps:
| Step | Reaction | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Bromination and oxidation of 2-bromo-5-methylpyridine to 2-bromo-5-methylpyridine-1-oxide | m-Chloroperbenzoic acid | Room temperature, organic solvent | Formation of pyridine N-oxide intermediate |
| 2 | Nitration of 2-bromo-5-methylpyridine-1-oxide to 2-bromo-5-methyl-4-nitropyridine-1-oxide | Fuming nitric acid, sulfuric acid | Controlled temperature | Introduction of nitro group ortho to N-oxide |
| 3 | Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) | DMF solvent | Reflux | Formation of an intermediate for cyclization |
| 4 | Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine | Iron powder, acetic acid | Heating | Ring closure to form fused pyrrole-pyridine system |
| 5 | Functionalization via Suzuki cross-coupling | Arylboronic acids, K2CO3, Pd(PPh3)4, solvent mixture | Microwave irradiation, 125 °C | Introduction of aryl substituents |
Although this sequence is for the 6-bromo isomer, similar strategies can be adapted for the 3-bromo isomer by selecting appropriate starting materials and reaction conditions.
Specific Preparation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid
According to patent WO2006063167A1 and related literature, the preparation of this compound typically involves:
- Starting from a suitably substituted pyridine derivative with a bromine at the 3-position.
- Construction of the pyrrolo ring fused at the 3,2-b positions.
- Introduction or retention of a carboxylic acid group at the 7-position.
The synthetic route includes:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 3-bromo-7-substituted pyridine precursor | Commercial or synthesized via electrophilic substitution | Key intermediate |
| 2 | Formation of pyrrolo ring via cyclization | Use of amine or ammonia sources under cyclization conditions | Formation of fused bicyclic system |
| 3 | Oxidation or hydrolysis to install carboxylic acid at position 7 | Oxidizing agents or hydrolysis under acidic/basic conditions | Final carboxylic acid functionality |
The patent details that the compound can be synthesized with high purity and yield using these methods, often employing palladium-catalyzed cross-coupling reactions and microwave-assisted heating to improve efficiency.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
- Solvent choice: 1,4-dioxane and water mixtures are common for palladium-catalyzed reactions.
- Catalysts: Palladium tetrakis(triphenylphosphine) is frequently used for Suzuki coupling.
- Temperature: Microwave irradiation at 85–125 °C accelerates reactions.
- Bases: Potassium carbonate is a preferred base for cross-coupling steps.
- Purification: Silica gel chromatography or recrystallization is employed to isolate pure compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Catalysts/Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Pyridine N-oxide route | 2-bromo-5-methylpyridine | Oxidation, nitration, DMF-DMA reaction, cyclization, Suzuki coupling | m-CPBA, fuming HNO3, Fe/AcOH, Pd(PPh3)4 | Microwave, 85–125 °C | Efficient for 6-bromo derivatives, adaptable |
| Patent WO2006063167A1 route | 3-bromo-7-substituted pyridine | Cyclization to pyrrolo[3,2-b]pyridine, oxidation/hydrolysis | Pd catalysts, oxidants | Microwave or conventional heating | High purity, scalable |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure with characteristic chemical shifts for the pyrrolo and pyridine protons.
- High-Resolution Mass Spectrometry (HRMS) matches calculated molecular weights with observed values, confirming molecular integrity.
- Purity is typically confirmed by chromatographic methods and melting point analysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via substitution or coupling reactions. For bromination, electrophilic substitution using reagents like in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres is common . Optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate:NBS). Post-reaction purification via column chromatography (silica gel, ) ensures high purity. Yield improvements (70–85%) are achieved by slow reagent addition and anhydrous conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- identifies aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- LC-MS confirms molecular weight () and detects impurities.
- FT-IR verifies carboxylic acid C=O stretching (1680–1720 cm) and N-H bonds (3200–3400 cm) .
- Elemental analysis (C, H, N, Br) ensures stoichiometric accuracy .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer : Store at –20°C under inert gas (Ar/N) in amber vials to avoid light-induced decomposition. Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group. Stability tests via HPLC every 3–6 months are recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or functionalization of the pyrrolopyridine core be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic effects. For C-3 bromination, use directing groups (e.g., methyl esters at C-7) to bias electrophilic attack. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps . Alternatively, protective strategies (e.g., THP protection of the pyrrole nitrogen) prevent undesired side reactions .
Q. What strategies resolve contradictions between computational predictions and experimental data in SAR studies of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Validate computational models (e.g., docking studies) with:
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications.
- Crystallography : Resolve ligand-protein complexes to confirm binding modes .
- Adjust force field parameters (e.g., AMBER) to better match experimental IC values .
Q. How can researchers design bioactivity assays to evaluate the anticancer potential of this compound derivatives?
- Methodological Answer :
- In vitro : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Include controls for apoptosis (Annexin V/PI staining) and ROS generation .
- Target engagement : Use kinase inhibition assays (e.g., PARP-1) with ATP-competitive ELISA kits. Confirm selectivity via kinome-wide profiling .
- In vivo : Xenograft models (murine) with derivatives formulated in PEG-400/saline (10 mg/kg, i.p.) .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use a C18 column (gradient: 5–95% MeCN in HO + 0.1% TFA) for high-resolution separation.
- Acid-base extraction : Dissolve crude product in NaOH (1M), wash with EtOAc to remove neutrals, then precipitate with HCl (1M) .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for crystal lattice formation, monitored by PXRD .
Q. How can researchers mitigate discrepancies in analytical data (e.g., NMR shifts, LCMS purity) between batches?
- Methodological Answer :
- Standardized protocols : Use identical deuterated solvents (e.g., DMSO-d) and internal standards (TMS) for NMR .
- Spike-in experiments : Add known impurities to LCMS runs to identify retention times.
- Inter-lab validation : Cross-check data with independent facilities to rule out instrument calibration errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
